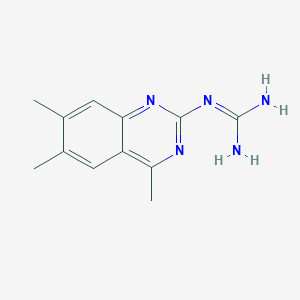

N-(4,6,7-trimethylquinazolin-2-yl)guanidine

Vue d'ensemble

Description

L’antagoniste du récepteur A2B 2 est un composé qui cible spécifiquement le récepteur A2B de l’adénosine, un type de récepteur couplé aux protéines G. Ce récepteur est impliqué dans divers processus physiologiques, notamment la modulation de la réponse immunitaire, l’inflammation et la progression du cancer. En bloquant le récepteur A2B, l’antagoniste du récepteur A2B 2 peut potentiellement inhiber ces processus, ce qui en fait un candidat prometteur pour des applications thérapeutiques, en particulier en oncologie et en immunothérapie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’antagoniste du récepteur A2B 2 implique généralement la construction d’un échafaudage de xanthine, suivie de l’introduction de substituants spécifiques pour améliorer la sélectivité et la puissance. Une voie de synthèse courante comprend :

Formation du noyau xanthine : Cette étape implique la condensation d’un dérivé de purine approprié avec un aldéhyde ou une cétone approprié dans des conditions acides ou basiques.

Introduction de substituants : Divers substituants sont introduits à des positions spécifiques sur le noyau xanthine pour atteindre la sélectivité et la puissance souhaitées. Cela peut être fait par substitution nucléophile, substitution électrophile aromatique ou d’autres réactions organiques.

Purification et caractérisation : Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne, la recristallisation ou la HPLC, et caractérisé en utilisant la RMN, la spectrométrie de masse et d’autres méthodes analytiques.

Méthodes de production industrielle : La production industrielle de l’antagoniste du récepteur A2B 2 implique la mise à l’échelle de la voie de synthèse décrite ci-dessus. Cela nécessite l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, pour assurer un rendement et une pureté élevés. De plus, la production industrielle peut impliquer la chimie en écoulement continu ou d’autres techniques avancées pour améliorer l’efficacité et réduire les coûts .

Analyse Des Réactions Chimiques

Types de réactions : L’antagoniste du récepteur A2B 2 peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation de certains atomes au sein de la molécule.

Substitution : Des réactions de substitution nucléophile ou électrophile peuvent être utilisées pour introduire ou remplacer des substituants sur le noyau xanthine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium, l’hydrure de lithium et d’aluminium et l’hydrogène gazeux peuvent être utilisés.

Substitution : Des réactifs tels que les halogénoalcanes, les chlorures d’acyle et les chlorures de sulfonyle sont couramment utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, tels que des groupes alkyle, acyle ou sulfonyle .

4. Applications de recherche scientifique

L’antagoniste du récepteur A2B 2 a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé comme outil pour étudier les relations structure-activité des antagonistes des récepteurs de l’adénosine et pour développer de nouvelles méthodologies de synthèse.

Biologie : En recherche biologique, l’antagoniste du récepteur A2B 2 est utilisé pour étudier le rôle du récepteur A2B dans divers processus physiologiques et pathologiques, tels que la modulation de la réponse immunitaire et l’inflammation.

Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement du cancer, car il peut inhiber la croissance tumorale et les métastases en bloquant le récepteur A2B. Il est également étudié pour son utilisation potentielle dans le traitement des maladies inflammatoires et des troubles liés au système immunitaire.

Industrie : Dans l’industrie pharmaceutique, l’antagoniste du récepteur A2B 2 est utilisé dans les programmes de découverte et de développement de médicaments visant à identifier de nouveaux agents thérapeutiques ciblant le récepteur A2B

Applications De Recherche Scientifique

A2B receptor antagonist 2 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a tool to study the structure-activity relationships of adenosine receptor antagonists and to develop new synthetic methodologies.

Biology: In biological research, A2B receptor antagonist 2 is used to investigate the role of the A2B receptor in various physiological and pathological processes, such as immune response modulation and inflammation.

Medicine: The compound has potential therapeutic applications in the treatment of cancer, as it can inhibit tumor growth and metastasis by blocking the A2B receptor. It is also being investigated for its potential use in treating inflammatory diseases and immune-related disorders.

Industry: In the pharmaceutical industry, A2B receptor antagonist 2 is used in drug discovery and development programs aimed at identifying new therapeutic agents targeting the A2B receptor

Mécanisme D'action

L’antagoniste du récepteur A2B 2 exerce ses effets en se liant au récepteur A2B de l’adénosine et en bloquant son activation par l’adénosine. Cela empêche le récepteur d’initier les voies de signalisation en aval qui favorisent l’inflammation, la suppression immunitaire et la croissance tumorale. Les cibles moléculaires et les voies impliquées comprennent :

Activation de l’adénylate cyclase : En bloquant le récepteur A2B, le composé inhibe l’activation de l’adénylate cyclase, réduisant ainsi la production d’adénosine monophosphate cyclique (AMPc).

Modulation immunitaire : Le composé peut améliorer les réponses immunitaires en empêchant la suppression des lymphocytes T, des cellules tueuses naturelles et d’autres cellules immunitaires médiée par le récepteur A2B.

Inhibition de la croissance tumorale : En bloquant le récepteur A2B, le composé peut inhiber la production du facteur de croissance de l’endothélium vasculaire (VEGF) et d’autres facteurs pro-tumoraux, réduisant ainsi la croissance tumorale et les métastases

Comparaison Avec Des Composés Similaires

L’antagoniste du récepteur A2B 2 peut être comparé à d’autres composés similaires, tels que :

Antagonistes du récepteur A2A : Ces composés ciblent le récepteur A2A de l’adénosine, qui a une affinité plus élevée pour l’adénosine que le récepteur A2B. Bien que les antagonistes des récepteurs A2A et A2B puissent tous deux moduler les réponses immunitaires, les antagonistes des récepteurs A2B sont plus efficaces dans les conditions où les concentrations d’adénosine sont élevées, telles que le microenvironnement tumoral.

Antagonistes du récepteur A2A/A2B dual : Ces composés ciblent à la fois les récepteurs A2A et A2B, offrant un éventail d’effets plus large. ils peuvent également présenter un risque plus élevé d’effets hors cible par rapport aux antagonistes sélectifs du récepteur A2B.

Autres antagonistes des récepteurs de l’adénosine : Les composés ciblant les récepteurs A1 et A3 ont des applications thérapeutiques et des mécanismes d’action différents de ceux des antagonistes du récepteur A2B

Activité Biologique

N-(4,6,7-trimethylquinazolin-2-yl)guanidine is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to cancer treatment. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview

This compound acts primarily as an antagonist of the adenosine A2B receptor. This receptor is implicated in various physiological processes, including immune modulation and tumor progression. By blocking this receptor, the compound can inhibit tumor growth and metastasis, making it a promising candidate for therapeutic applications in oncology and immunotherapy.

The primary mechanism through which this compound exerts its effects involves:

- Adenosine A2B Receptor Blockade : By binding to the A2B receptor, the compound prevents adenosine from activating this receptor. This inhibition disrupts downstream signaling pathways that promote inflammation and tumor growth.

- Inhibition of cAMP Production : Blocking the A2B receptor also inhibits adenylate cyclase activity, leading to reduced levels of cyclic adenosine monophosphate (cAMP), which is crucial for various cellular signaling pathways.

- Immune Response Modulation : The compound enhances immune responses by preventing A2B receptor-mediated suppression of T cells and natural killer cells, thereby promoting anti-tumor immunity.

Research Findings

Recent studies have highlighted the potential of this compound in various cancer models:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and phosphatidylserine translocation to the outer leaflet of the cell membrane. This was particularly evident in HCT-116 and HeLa cells treated with concentrations as low as 10 μM .

- Cell Cycle Analysis : Treatment with this compound resulted in significant alterations in cell cycle distribution, particularly increasing the sub-G1 phase population in sensitive cell lines like HCT-116 .

Data Table

The following table summarizes the biological activity of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Apoptosis Induction | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.8 | Yes | Inhibition of A2B receptor |

| HeLa | 12.7 | Yes | Disruption of mitochondrial function |

| HCT-116 | 8 - 10 | Yes | Cell cycle arrest |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Tumor Growth Inhibition : A study demonstrated that administration of this compound significantly reduced tumor size in xenograft models by inhibiting angiogenesis through decreased VEGF production.

- Immunomodulatory Effects : Another case highlighted its role in enhancing T-cell activation and proliferation in a murine model of cancer, suggesting a dual mechanism where it not only inhibits tumor growth but also boosts anti-tumor immunity.

Propriétés

IUPAC Name |

2-(4,6,7-trimethylquinazolin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-6-4-9-8(3)15-12(17-11(13)14)16-10(9)5-7(6)2/h4-5H,1-3H3,(H4,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQDHSRWWLJCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386127 | |

| Record name | GNF-Pf-1241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-90-7 | |

| Record name | GNF-Pf-1241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.